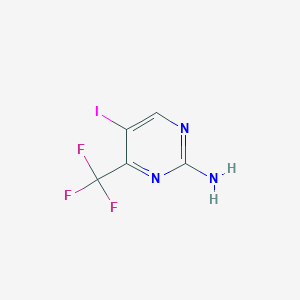
3-Bromo-5-methylpyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methylpyridin-4-ol is a chemical compound with the molecular formula C₆H₆BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyridin-4-ol typically involves the bromination of 5-methylpyridin-4-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and subsequent purification steps to yield this compound with high purity and yield .
化学反应分析
Types of Reactions: 3-Bromo-5-methylpyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Suzuki Cross-Coupling Reaction: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds, producing various substituted pyridine derivatives.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield a wide range of aryl-substituted pyridines .
科学研究应用
3-Bromo-5-methylpyridin-4-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-Bromo-5-methylpyridin-4-ol largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved vary based on the specific context of its use .
相似化合物的比较
- 3-Bromo-5-chloro-4-methylpyridin-2-ol
- 3-Bromo-5-methoxypyridine
- 3-Bromo-2-methylpyridine
- 5-Bromo-3-methylpyridine
Comparison: Compared to its similar compounds, 3-Bromo-5-methylpyridin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which can significantly influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFOFUFEYSHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)

![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548375.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)


![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)


